1-(5-Chloro-pyrimidin-2-yl)-piperidine-2-carboxylic acid
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Overview
Description
1-(5-Chloro-pyrimidin-2-yl)-piperidine-2-carboxylic acid is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a piperidine ring attached to a pyrimidine moiety, with a chlorine atom at the 5-position of the pyrimidine ring and a carboxylic acid group at the 2-position of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-pyrimidin-2-yl)-piperidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as chloroacetaldehyde and guanidine derivatives.
Introduction of the Chlorine Atom: The chlorine atom is introduced at the 5-position of the pyrimidine ring using chlorinating agents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving suitable starting materials, such as 1,5-diaminopentane.
Attachment of the Carboxylic Acid Group: The carboxylic acid group is introduced at the 2-position of the piperidine ring through carboxylation reactions using carbon dioxide (CO2) under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to enhance yield and purity. The process may include continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-pyrimidin-2-yl)-piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The chlorine atom at the 5-position of the pyrimidine ring can be substituted with other functional groups using nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3) or potassium thiolate (KSH).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium thiolate (KSH)
Major Products Formed
Oxidation Products: Corresponding oxidized derivatives
Reduction Products: Corresponding reduced derivatives
Substitution Products: Derivatives with substituted functional groups
Scientific Research Applications
1-(5-Chloro-pyrimidin-2-yl)-piperidine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-pyrimidin-2-yl)-piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl-methyl-carbamic acid tert-butyl ester
- 1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl-methyl-amine hydrochloride
Uniqueness
1-(5-Chloro-pyrimidin-2-yl)-piperidine-2-carboxylic acid is unique due to its specific structural features, such as the presence of both a piperidine ring and a pyrimidine ring with a chlorine atom at the 5-position and a carboxylic acid group at the 2-position
Properties
IUPAC Name |
1-(5-chloropyrimidin-2-yl)piperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O2/c11-7-5-12-10(13-6-7)14-4-2-1-3-8(14)9(15)16/h5-6,8H,1-4H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNZEPGQKAKOJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C2=NC=C(C=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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